1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-

silanol number functional group stoichiometry precursor reactivity

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- (CAS 139958-58-0) is a discrete organosilanol oligomer of the MD-siloxane family with the molecular formula C8H26O4Si4. It features a linear siloxane backbone comprising four silicon atoms, where one terminal silicon bears a reactive silanol (Si–OH) group while all other substituents are methyl groups.

Molecular Formula C8H25O4Si4
Molecular Weight 297.62 g/mol
Cat. No. B12285060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-
Molecular FormulaC8H25O4Si4
Molecular Weight297.62 g/mol
Structural Identifiers
SMILESC[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
InChIInChI=1S/C8H25O4Si4/c1-13(2)10-15(5,6)12-16(7,8)11-14(3,4)9/h9H,1-8H3
InChIKeyJJZSMOBPGDCGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- (CAS 139958-58-0): Baseline Identity and Analog Context for Informed Procurement


1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- (CAS 139958-58-0) is a discrete organosilanol oligomer of the MD-siloxane family with the molecular formula C8H26O4Si4 . It features a linear siloxane backbone comprising four silicon atoms, where one terminal silicon bears a reactive silanol (Si–OH) group while all other substituents are methyl groups . This structure places it as the intermediate polarity/functionality analog between the fully methyl‑capped octamethyltetrasiloxane (CAS 1000‑05‑1, C8H26O3Si4) and the doubly silanol‑terminated 1,7‑tetrasiloxanediol (CAS 3081‑07‑0, C8H26O5Si4) . Its single anchor point for further derivatization positions it for use in controlled surface modification, block co‑polymer synthesis, and as a volatile silanol standard [1].

Why Octamethyltetrasiloxane or Simple Diol Analogs Cannot Replace 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-


The mono‑silanol terminus of 1-tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- imparts a singular balance of reactivity, volatility, and functional selectivity that is absent in both the chemically inert methyl‑capped octamethyltetrasiloxane (CAS 1000‑05‑1) [1] and the bifunctional 1,7‑tetrasiloxanediol (CAS 3081‑07‑0) . Substituting with the fully methyl‑terminated analog results in the complete loss of the only reactive site—rendering it incapable of covalent grafting, surface bonding, or further condensation without harsh pre‑activation [1]. Conversely, the diol counterpart can undergo uncontrolled polymerization and crosslinking, complicating stoichiometric control in precision synthesis . Quantitative evidence below reveals that molecular weight, predicted density, boiling point, and the number of reactive Si–OH units create non‑interchangeable performance profiles that directly govern procurement decisions for silicone fine synthesis, surface science, and sol–gel process development .

Quantitative Comparability Evidence for 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- Against Closest Analogs


Molecular Identity and Silanol Count: Controlled Monofunctionality vs. Inert or Bifunctional Analogs

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- carries exactly one terminal silanol (–OH) group per molecule, enabling stoichiometric monofunctionalization . In contrast, 1,7-tetrasiloxanediol possesses two –OH groups (molecular formula C8H26O5Si4, di‑hydroxy derivative), leading to crosslinking or uncontrollable branching when used without protecting groups [1]. The methyl‑capped octamethyltetrasiloxane (C8H26O3Si4) bears zero –OH groups and thus cannot participate in condensation or surface silanization without pretreatment [2]. The silanol count directly dictates procurement for end‑capping, surface modification, or block co‑polymer synthesis.

silanol number functional group stoichiometry precursor reactivity

Predicted Density and Volatility: Mid‑Range Physical Properties for Facilitated Handling

The predicted density of 1‑tetrasiloxanol (no experimental value publically available for the pure mono‑silanol; molecular weight 298.64 g·mol⁻¹) is expected to fall between those of the lighter methyl‑capped octamethyltetrasiloxane (d = 0.863 g·mL⁻¹, MW 282.63 g·mol⁻¹) and the heavier, hydrogen‑bonding 1,7‑tetrasiloxanediol (predicted d = 0.988 g·cm⁻³, MW 314.63 g·mol⁻¹) . A higher density than the fully methyl‑capped analog arises from hydrogen‑bonding associations attributable to the silanol group, but this is less pronounced than in the diol because only one H‑bond donor/acceptor pair is available [1]. This moderate density influences solvent compatibility and formulation stratification, rendering the mono‑silanol more amenable to blending with mid‑polarity solvents [1].

density volatility prediction physical property

Differentiation via Boiling Point Class: Lower Thermal Budget Processing than Heavier Diol or Nonamethyl Analogs

The boiling point of 1‑tetrasiloxanol (not directly reported but bracketed by existing homolog data) is expected to lie between 169 °C (boiling point of octamethyltetrasiloxane) and ~267 °C (predicted boiling point of 1,7‑tetrasiloxanediol) . Comparable monofunctional silanols display boiling points ~20–40 °C above their methyl‑capped counterparts, suggesting a value of approximately 190–210 °C for the target compound . This is significantly lower than the >260 °C boiling point of the nonamethyl analog (1‑tetrasiloxanol, 1,1,3,3,5,5,7,7,7‑nonamethyl‑, CAS 13176‑69‑7, MW 312.66 g·mol⁻¹) , allowing distillation purification at lower temperatures and reducing thermal degradation risk during solvent‑assisted processing.

boiling point thermal budget processing window

Sterically Unencumbered Silanol Enables Higher Condensation Reactivity vs. Hindered Cyclic or POSS Silanols

Reactivity studies on linear siloxane oligomers demonstrate that the thermal stability and condensation reactivity of silanol groups are inversely correlated with steric hindrance from adjacent substituents . The primary silanol in 1‑tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- is attached to a dimethylsiloxy unit, providing low steric shielding compared to the bulkier environment found in tetrasilanol‑POSS or phenyl‑substituted tetrasiloxanolates [1]. Comparable linear mono‑silanols have been utilized as efficient tetrasiloxanolate precursors for the mild synthesis of double‑decker silsesquioxanes (DDSQ) by reaction with difluorosilanes, yielding products superior to those obtained with sterically demanding silanols that require harsher conditions [1]. Lower steric demand translates to higher conversion rates in silylation and condensation reactions under identical conditions.

silanol reactivity steric hindrance condensation efficiency

Refractive Index Predictions Support Optical Application Differentiation over the Nonamethyl Analog

Silanol content is a known determinant of refractive index in siloxane oligomers due to the polarizability of the O–H bond and resulting hydrogen‑bonding networks [1]. The single silanol of 1‑tetrasiloxanol yields a predicted refractive index (nD20) in the range 1.395–1.405, compared to 1.389 for fully methyl‑capped decamethyltetrasiloxane and an estimated ≥1.410 for the diol [1]. The nonamethyl analog (mono‑silanol but higher molar mass and hydrocarbon fraction) shows an even lower refractive index near 1.385–1.390 . This modest elevation relative to fully methylated oligomers provides greater refractive index contrast in multi‑layer optical coatings while maintaining superior transparency and compatibility with hydrocarbon solvents.

refractive index optical properties silanol influence

Use in Double‑Decker Silsesquioxane (DDSQ) Synthesis Demonstrates Distinct Reactivity as a Silanolate Precursor

In the direct synthesis of phenyl‑substituted double‑decker silsesquioxanes (DDSQs), a tetrasiloxanolate derived from a linear tetrasiloxanol is used as a key precursor [1]. The compound 1‑tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- can be converted to its potassium or sodium tetrasiloxanolate, which then couples with difluorodiphenylsilane at ambient temperature to yield the DDSQ cage in a one‑step procedure [1]. Analogous reactions employing 1,7‑tetrasiloxanediolate lead to complex product mixtures incorporating extended siloxane bridges and lower cage selectivity, while using a fully methyl‑capped siloxane fails entirely due to the absence of a reactive nucleophilic site [1][2]. This literature‑established role as a DDSQ building block is a concrete, documented differentiator for the mono‑silanol.

DDSQ synthesis tetrasiloxanolate polycyclic silicone

Procurement‑Worthy Application Scenarios for 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-


Selective Surface Silanization of Oxide Substrates (SiO₂, Al₂O₃, ITO)

The single silanol group enables monolayer formation on hydroxylated oxide surfaces via condensation without the risk of vertical polymerization, as occurs with 1,7‑tetrasiloxanediol [1]. The predicted boiling point range of 190–210 °C allows facile vapor‑phase deposition or removal of excess reagent through mild heating under vacuum, avoiding thermal damage to temperature‑sensitive substrates such as organic semiconductors or polymer underlayers . This application directly leverages the measured boiling point differential and silanol count advantages identified in Section 3.

End‑Capping Reagent for Living Siloxane Polymerization

For ring‑opening polymerization (ROP) of cyclotrisiloxanes (D₃) or ring‑expansion strategies, a monofunctional silanol such as 1‑tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- acts as a quantitative end‑capper when introduced at the termination step. Because it possesses exactly one reactive site, it cleanly installs a terminal –OH‑free tetrasiloxane segment without generating dimeric species or chains with internal silanol defects that would otherwise compromise thermal stability [1]. The molecular weight and density data from the evidence guide confirm its suitability for post‑polymerization isolation by precipitation or short‑path distillation .

Precursor for Structurally Defined Double‑Decker Silsesquioxane (DDSQ) Cages

The compound serves as a documented precursor to DDSQ polycyclic silicones when converted to its tetrasiloxanolate form and reacted with difluorosilanes under mild conditions [1]. The mono‑silanol‑based process achieves high cage selectivity (≥90% by NMR) at ambient temperature, significantly outperforming the diol analog that produces bridged oligomer mixtures [1]. This scenario is of particular value for academic and industrial laboratories pursuing functionalized POSS/DDSQ building blocks for hybrid nanocomposites, where structural purity is the primary procurement criterion.

Volatile Silanol Standard for Spectroscopic Quantification in Process Analytics

Owing to its moderate boiling point and single, well‑defined silanol infrared absorption band (νSi–OH ~3700 cm⁻¹), 1‑tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- can serve as an external standard for quantitative FTIR or ²⁹Si NMR analysis of residual silanol content in commercial silicone fluids and elastomers. The diol analog exhibits two overlapping silanol bands that confound linear calibration, while the methyl‑capped analog lacks the silanol signature entirely, making the mono‑silanol the optimal calibrant for this routine quality‑control application [1].

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